2,2-Diphenylacetamide
Overview
Description
2,2-Diphenylacetamide is a chemical compound with the molecular formula C14H13NO . It is a white to off-white solid .
Molecular Structure Analysis
The molecular structure of 2,2-Diphenylacetamide consists of a central carbon atom bonded to two phenyl groups and an amide group . The InChI key for 2,2-Diphenylacetamide is KYPIASPTMDEDQB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2,2-Diphenylacetamide is a white to off-white solid . It has a molecular weight of 211.26 . The compound is sealed in dry, room temperature conditions for storage .
Scientific Research Applications
Herbicide Metabolism and Phytotoxicity
2,2-Diphenylacetamide, when metabolized by soil fungi such as Trichoderma viride and Aspergillus candidus, transforms into metabolites that are more toxic than the original compound to certain plant seedlings like tomatoes and barnyard grass. This suggests that the phytotoxicity of diphenamid, a related herbicide, may actually be due to its metabolites rather than the original substance (Kesner & Ries, 1967).
Herbicide Uptake and Translocation
Studies have shown that root application of N,N-dimethyl-2,2-diphenylacetamide (diphenamid) can significantly inhibit both root and shoot growth in certain plant species like oats, whereas shoot application does not affect growth. This indicates a specific uptake mechanism and a differential effect based on the method of application (Deli & Warren, 1970).
Environmental Impact on Herbicide Activity
The activity of N,N-dimethyl-2,2-diphenylacetamide (diphenamid) can be influenced by environmental factors like high humidity and low light intensity. These conditions have been shown to enhance the herbicide's activity, suggesting a complex interaction between chemical application and environmental conditions (Lynch & Sweet, 1971).
Antimicrobial Potential
Some derivatives of 2,2-diphenylacetamide have demonstrated significant antimicrobial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Kumar & Mishra, 2015).
Metabolic Studies in Soybean
Research involving soybean cell suspensions showed that diphenamid undergoes metabolism to produce various metabolites, some of which are glucose conjugates. This study highlights the potential of using plant cell cultures to understand the fate of agricultural chemicals in crops (Davis et al., 1978).
Pharmacological Properties
Certain derivatives of 1-diphenylacetamide-2-butanol, related to 2,2-diphenylacetamide, have been studied for their pharmacological properties, showing effects like hypothermia and anxiolytic action in animal models (Kolasa et al., 1989).
Class IIa Histone Deacetylase Inhibitors
Diphenylmethylene hydroxamic acids, which include N-hydroxy-2,2-diphenylacetamide derivatives, have been identified as selective inhibitors of HDAC class IIa, indicating potential applications in cancer therapy (Tessier et al., 2009).
Analgesic Activity Studies
Novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and tested for analgesic activity, showing significant pain-relieving properties in in vivo models. This research opens avenues for developing new analgesic drugs (Kumar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQVXEAZKZFEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196995 | |
Record name | 2,2-Diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylacetamide | |
CAS RN |
4695-13-0 | |
Record name | 2,2-Diphenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4695-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diphenylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Diphenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZX41252DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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